VU0071063

Übersicht

Beschreibung

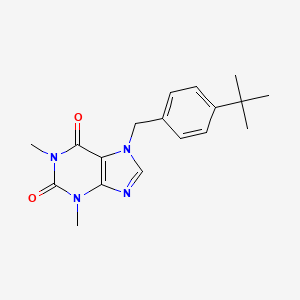

VU0071063, auch bekannt als 7-(4-(tert-Butyl)benzyl)-1,3-dimethyl-1H-purin-2,6(3H,7H)-dion, ist ein potenter und spezifischer Aktivator von Kir6.2/SUR1-Kaliumkanälen. Diese Verbindung wurde umfassend auf ihre Fähigkeit untersucht, die Insulinsekretion durch Induktion einer Hyperpolarisation des β-Zellmembranpotentials zu modulieren .

Vorbereitungsmethoden

VU0071063 kann aus kommerziell erhältlichem Theophyllin synthetisiert werden. Der Syntheseweg beinhaltet eine einstufige Reaktion, bei der Theophyllin unter bestimmten Bedingungen mit 4-(tert-Butyl)benzylchlorid umgesetzt wird, um this compound zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines geeigneten Lösungsmittels und einer Base, um die nucleophile Substitutionsreaktion zu erleichtern.

Analyse Chemischer Reaktionen

VU0071063 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins reaktiver Stellen am Purinring an nucleophilen Substitutionsreaktionen teilnehmen.

Oxidations- und Reduktionsreaktionen: this compound kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese weniger häufig untersucht werden.

Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören Basen wie Natriumhydroxid oder Kaliumcarbonat für Substitutionsreaktionen und Oxidations- oder Reduktionsmittel für Redoxreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

VU0071063 is characterized by its ability to selectively activate K ATP channels composed of Kir6.2 and sulfonylurea receptor 1 (SUR1) subunits. It exhibits a half-effective concentration (EC50) of approximately 7 μM, demonstrating greater efficacy than the FDA-approved K ATP channel opener diazoxide at low micromolar concentrations . The compound functions by hyperpolarizing the membrane potential of pancreatic beta-cells, which inhibits glucose-stimulated insulin secretion, making it a potent agent for studying glucose metabolism and insulin regulation .

Investigating Beta-Cell Physiology

This compound serves as a critical tool for understanding the physiology of pancreatic beta-cells. Its selective activation of Kir6.2/SUR1 channels allows researchers to probe the structure-function relationships of K ATP channel gating and their role in insulin secretion. Studies have shown that this compound effectively inhibits calcium entry in response to glucose stimulation, providing insights into the mechanisms governing insulin release .

Potential Therapeutic Applications

The specificity of this compound for SUR1-containing K ATP channels positions it as a promising candidate for developing therapies aimed at conditions like hyperinsulinism and hypoglycemia. Unlike diazoxide, which has off-target effects on vascular K ATP channels, this compound's selective action minimizes unwanted side effects, enhancing its therapeutic potential .

Role in Metabolic Studies

Research indicates that this compound can be utilized to explore metabolic pathways linked to K ATP channels in various tissues, including the brain. Its favorable pharmacokinetic properties allow it to penetrate the blood-brain barrier, making it suitable for studies investigating central nervous system functions related to metabolism and energy homeostasis .

Case Study 1: Insulin Secretion Inhibition

In a study involving mice, administration of this compound resulted in significant inhibition of glucose-stimulated insulin secretion. This finding underscores its potential utility as an experimental agent for dissecting the pathways involved in insulin regulation and diabetes research .

Case Study 2: Effects on Mosquito Feeding Behavior

Another intriguing application of this compound was observed in entomological studies where it was found to inhibit salivation and feeding behavior in mosquitoes. This effect was attributed to its action on K ATP channels, demonstrating its broader implications beyond mammalian physiology and highlighting its potential role in vector control strategies .

Data Summary Table

Wirkmechanismus

VU0071063 exerts its effects by specifically activating Kir6.2/SUR1 potassium channels. The compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the channel, inducing hyperpolarization of the β-cell membrane potential. This hyperpolarization inhibits glucose-stimulated calcium entry and insulin secretion . The molecular targets involved in this mechanism include the Kir6.2 and SUR1 subunits of the KATP channel.

Vergleich Mit ähnlichen Verbindungen

VU0071063 ist einzigartig in seiner hohen Spezifität und Potenz als Kir6.2/SUR1-Aktivator. Im Vergleich zu anderen Kaliumkanalöffnern wie Diazoxid hat this compound ein günstigeres pharmakokinetisches Profil und beeinflusst nicht andere Arten von Kaliumkanälen, wie z. B. Kir6.1/SUR2A . Ähnliche Verbindungen umfassen:

Diazoxid: Ein weniger spezifischer KATP-Kanalöffner mit Off-Target-Effekten auf vaskuläre Kaliumkanäle.

Pinacidil: Ein weiterer Kaliumkanalöffner mit breiterer Aktivität auf verschiedene KATP-Kanäle.

NN414: Ein selektiver KATP-Kanalöffner mit unterschiedlichen pharmakokinetischen Eigenschaften.

This compound zeichnet sich durch seine Spezifität für Kir6.2/SUR1-Kanäle und sein Potenzial als Werkzeugverbindung für In-vitro- und In-vivo-Studien aus.

Biologische Aktivität

VU0071063 is a novel compound that selectively activates ATP-sensitive potassium channels (K ATP) composed of Kir6.2 and sulfonylurea receptor 1 (SUR1). This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly in regulating insulin secretion from pancreatic beta cells. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

This compound operates primarily by activating K ATP channels, leading to hyperpolarization of the beta-cell membrane potential. This hyperpolarization inhibits insulin secretion, particularly under glucose-stimulated conditions. Unlike diazoxide, another K ATP channel opener, this compound exhibits greater potency and specificity for Kir6.2/SUR1 channels without causing vasodilation or off-target effects on vascular K ATP channels .

Key Findings:

- EC50 Value : this compound activates Kir6.2/SUR1 channels with a half-maximal effective concentration (EC50) of approximately 7 µM .

- Selectivity : It shows selectivity over other potassium channels such as Kir6.1/SUR2A and Kv2.1 .

- Inhibition of Insulin Secretion : Administration of this compound significantly inhibits glucose-stimulated insulin secretion in vitro and in vivo .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for in vivo studies:

- Brain Penetration : The compound is brain-penetrant, making it suitable for neurological investigations .

- Metabolic Stability : this compound exhibits metabolic characteristics that enhance its viability as a research tool compound .

Structure-Activity Relationships (SAR)

The development of this compound involved extensive medicinal chemistry to optimize its structure for enhanced activity:

- Chemical Structure : It is characterized by a unique xanthine derivative structure, specifically 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .

- SAR Insights : Studies revealed a steep SAR around the this compound chemotype, indicating that small modifications could significantly impact its biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound across different experimental setups:

Eigenschaften

IUPAC Name |

7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.